molecular formula C16H10Cl2O2 B2808170 (3E)-3-[(2,6-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 346670-58-4

(3E)-3-[(2,6-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2808170
CAS No.: 346670-58-4
M. Wt: 305.15
InChI Key: MJLKAVQFZXXLSA-CSKARUKUSA-N
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Description

(3E)-3-[(2,6-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core with a (2,6-dichlorophenyl)methylidene substituent at the 3-position, which contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

(3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O2/c17-13-5-3-6-14(18)12(13)8-10-9-20-15-7-2-1-4-11(15)16(10)19/h1-8H,9H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLKAVQFZXXLSA-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=C(C=CC=C2Cl)Cl)/C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2,6-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2,6-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules and complex organic compounds.

    Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.

    Medicine: The compound’s therapeutic potential is being explored for the treatment of various diseases, such as cancer, bacterial infections, and inflammatory disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-[(2,6-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-2-one: A similar compound with a different position of the chromen core.

    (3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-ol: A hydroxylated derivative with potential differences in biological activity.

    (3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-thione: A sulfur-containing analog with distinct chemical properties.

Uniqueness

(3E)-3-[(2,6-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitution pattern and the presence of the (2,6-dichlorophenyl)methylidene group. This structural feature contributes to its distinct chemical reactivity and biological activities, setting it apart from other chromen-4-one derivatives.

Biological Activity

(3E)-3-[(2,6-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a chromen-4-one derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and dermatology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a chromen-4-one core with a (2,6-dichlorophenyl)methylidene substituent. Its molecular formula is C16H10Cl2O2C_{16}H_{10}Cl_2O_2, and it has a molecular weight of approximately 305.16 g/mol. The presence of the dichlorophenyl group contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
  • Antioxidant Activity : It exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in preventing cellular damage associated with cancer progression.
  • Tyrosinase Inhibition : Recent studies have highlighted its potential as a tyrosinase inhibitor, making it a candidate for treating hyperpigmentation disorders. The compound's analogs have demonstrated strong inhibitory effects on mushroom tyrosinase, which correlates with reduced melanin production in cellular assays .

Biological Activity Assays

A variety of assays have been employed to evaluate the biological activity of this compound:

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. A study reported that this compound showed greater potency against HSC-2, HSC-3, HSC-4, and HL-60 neoplasms compared to normal cells .

Cytotoxicity Studies

Cytotoxicity evaluations reveal that the compound is well-tolerated at higher doses in murine models. In one study, doses up to 300 mg/kg did not result in mortality or significant neurotoxicity . This suggests a favorable safety profile for further development.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Cancer Treatment : A study involving the administration of this compound demonstrated significant tumor growth inhibition in xenograft models of breast cancer. The mechanism was linked to apoptosis induction through caspase activation .
  • Dermatological Applications : In dermatological research, the compound's ability to inhibit tyrosinase has been explored extensively. Analog compounds were tested for their effects on melanin production in B16F10 cells, showing promising results for treating conditions like melasma and age spots .

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds reveals distinct differences in biological activity:

Compound NameStructureBiological Activity
(3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-2-oneDifferent chromen coreModerate antiproliferative
(3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-thioneSulfur-containing analogEnhanced antioxidant activity
(3E)-3-(phenyl)methylidene]chromen-4-oneNo dichloro substitutionLower enzyme inhibition

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